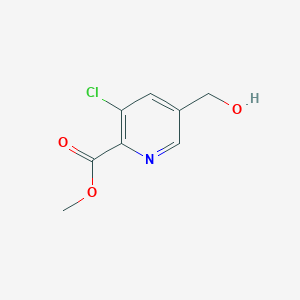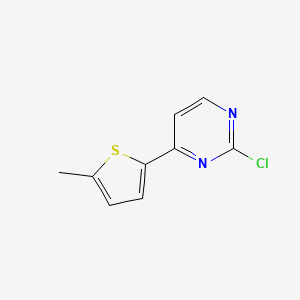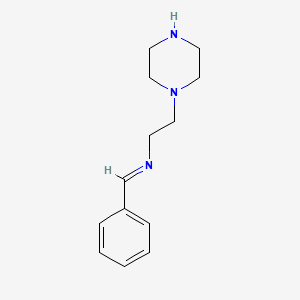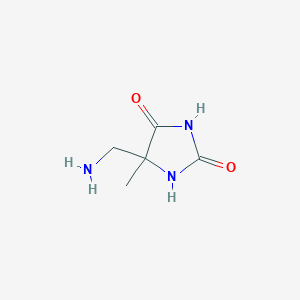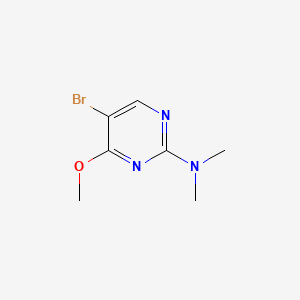![molecular formula C9H8O3 B8768793 4-methylbenzo[d][1,3]dioxole-5-carbaldehyde CAS No. 58343-46-7](/img/structure/B8768793.png)
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde can be synthesized via photooxidation using carbon tetrabromide (CBr4) . Another method involves treating 5-methyl-1,3-benzodioxole with dichloromethylmethyl ether and titanium tetrachloride (TiCl4) .
Industrial Production Methods
Industrial production methods for this compound typically involve the oxidation of safrole or isosafrole . These methods are optimized for large-scale production to meet the demands of the fragrance and flavor industry.
Analyse Chemischer Reaktionen
Types of Reactions
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperonylic acid.
Reduction: Reduction reactions can convert it to piperonyl alcohol.
Substitution: It can undergo substitution reactions to form derivatives like 6-bromo-1,3-benzodioxole-5-carboxaldehyde.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Bromine (Br2) and other halogenating agents are used for substitution reactions.
Major Products Formed
Oxidation: Piperonylic acid.
Reduction: Piperonyl alcohol.
Substitution: 6-Bromo-1,3-benzodioxole-5-carboxaldehyde.
Wissenschaftliche Forschungsanwendungen
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the analysis of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 4-methylbenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as cytochrome P-450-dependent enzymes, which play a role in drug metabolism . This inhibition can lead to various biological effects, including antimicrobial and antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole-5-carboxaldehyde: Similar structure but lacks the methyl group at the 4-position.
3,4-(Methylenedioxy)benzaldehyde: Another name for Piperonal, highlighting its methylenedioxy functional group.
Heliotropin: Another synonym for Piperonal, commonly used in the fragrance industry.
Uniqueness
4-methylbenzo[d][1,3]dioxole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pleasant aroma and versatility in chemical reactions make it a valuable compound in various industries .
Eigenschaften
CAS-Nummer |
58343-46-7 |
|---|---|
Molekularformel |
C9H8O3 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
4-methyl-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C9H8O3/c1-6-7(4-10)2-3-8-9(6)12-5-11-8/h2-4H,5H2,1H3 |
InChI-Schlüssel |
UTICFRCFBMQTEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1OCO2)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(6-Methylpyridin-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B8768720.png)
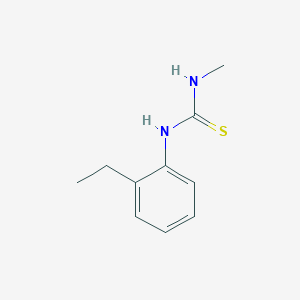
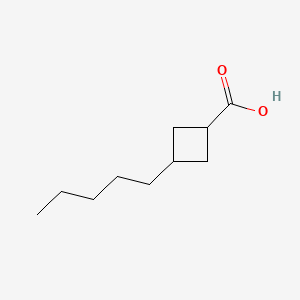
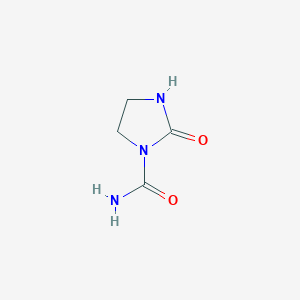
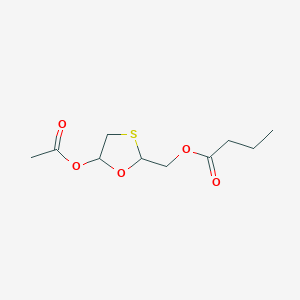
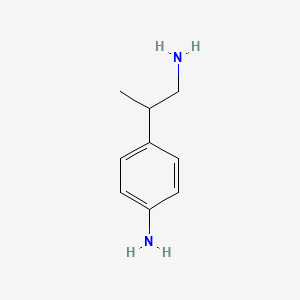
![8-(4-Chlorophenyl)-5,6-dihydroimidazo[1,2-a]pyridine](/img/structure/B8768748.png)
